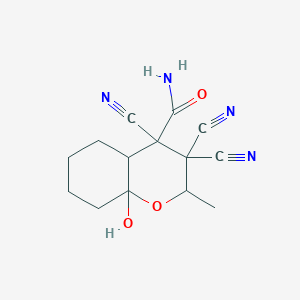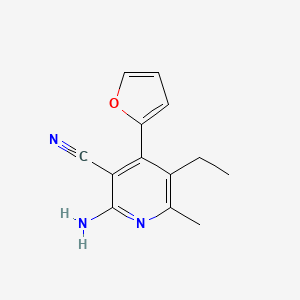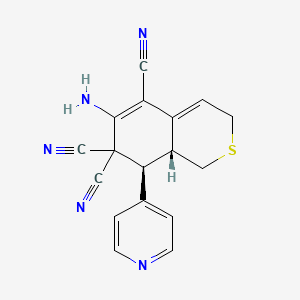
2-Hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and two cyano groups attached to a tetrahydroquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methyl-5,6,7,8-tetrahydroquinoline with suitable nitrile sources in the presence of catalysts can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to maintain the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano groups can be reduced to primary amines under suitable conditions.
Substitution: The methyl and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile involves its interaction with specific molecular targets. The hydroxy and cyano groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also modulate specific biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5,6,7,8-tetrahydroquinoline: Lacks the hydroxy and cyano groups, resulting in different chemical properties.
5,6,7,8-Tetrahydroquinoline: A simpler structure without the additional functional groups, leading to different reactivity and applications.
Uniqueness
2-Hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxy and cyano groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
Molekularformel |
C12H11N3O |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3,4-dicarbonitrile |
InChI |
InChI=1S/C12H11N3O/c1-7-2-3-11-8(4-7)9(5-13)10(6-14)12(16)15-11/h7H,2-4H2,1H3,(H,15,16) |
InChI-Schlüssel |
WEVHQPWPTNEESX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(C1)C(=C(C(=O)N2)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-cyanophenyl)propanamide](/img/structure/B14944137.png)
![methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-(3-hydroxy-6-{[(3-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B14944143.png)
![3-amino-N-(6-cyano-1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14944149.png)


![ethyl 4-(4-chlorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B14944169.png)
![2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14944175.png)
![N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14944179.png)

![3-cyclopropyl-N-[4-(dimethylcarbamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14944198.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944204.png)



